Triisopropylmethoxysilane

Description

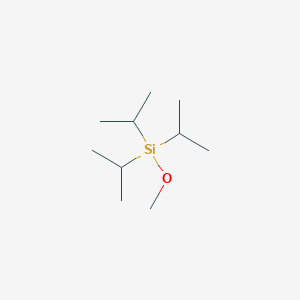

Structure

3D Structure

Properties

IUPAC Name |

methoxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFVVAUPACHDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343349 | |

| Record name | Triisopropylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33974-42-4 | |

| Record name | Triisopropylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrolysis of Triisopropylmethoxysilane: A Mechanistic and Practical Guide for Researchers

Foreword: Navigating the Complexities of Sterically Governed Silane Chemistry

In the landscape of drug development and advanced materials science, organosilanes are indispensable molecular architects. Their ability to bridge organic and inorganic domains offers unparalleled control over surface modification, drug delivery vehicle formulation, and the synthesis of complex intermediates. Among these, Triisopropylmethoxysilane ((i-Pr)₃SiOMe) presents a unique case study in sterically governed reactivity. The three bulky isopropyl groups enveloping the silicon center dramatically influence the kinetics and mechanism of its hydrolysis—the foundational step for its utility.

This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a narrative that flows from the fundamental principles of the hydrolysis mechanism to the practical, field-proven methodologies for its study and control. As researchers and drug development professionals, a deep, causal understanding of this process is paramount to harnessing the full potential of this versatile reagent. This document is designed to be a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to empower you in your research endeavors.

The Central Role of Steric Hindrance in the Hydrolysis of Triisopropylmethoxysilane

The hydrolysis of an alkoxysilane is, at its core, a nucleophilic substitution reaction at the silicon center, where a methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH) from a water molecule. However, the sheer steric bulk of the three isopropyl groups in triisopropylmethoxysilane profoundly retards this process compared to less hindered analogs like methyltrimethoxysilane.[1][2] This steric shield dictates the accessibility of the silicon atom to the incoming nucleophile (water or hydroxide ion), thereby controlling the reaction rate and influencing the stability of intermediates.

The hydrolysis of alkoxysilanes can be catalyzed by either acid or base, and the prevailing mechanism differs significantly between these conditions.[3][4] Under neutral conditions, in high-purity water and non-glass containers, alkoxysilanes with no autocatalytic functionality can remain stable for extended periods, from weeks to months.[1][4] However, the presence of even trace amounts of acidic or basic impurities, often found in tap water, can initiate hydrolysis.[1][4]

Mechanistic Pathways of Hydrolysis

The journey from triisopropylmethoxysilane to triisopropylsilanol is not a simple one-step conversion. It is a nuanced process governed by the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a mechanism that is typically first-order in both the silane and the acid catalyst. The reaction is initiated by the protonation of the oxygen atom of the methoxy group, making it a better leaving group (methanol).[1][3] This is followed by a nucleophilic attack by a water molecule on the silicon center.

The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis and is generally less affected by the steric bulk of the organic substituents on the silicon atom compared to the alkoxy groups themselves.[1] For instance, methoxysilanes hydrolyze 6-10 times faster than their ethoxysilane counterparts due to the smaller size of the methoxy group.[1]

Base-Catalyzed Hydrolysis: A Direct Nucleophilic Assault

In a basic medium, the hydrolysis mechanism shifts to a direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom.[5] This attack forms a pentacoordinate intermediate, which is the rate-determining step. The subsequent departure of the methoxy group yields the triisopropylsilanol.[5] This Sₙ2-type mechanism is highly sensitive to steric hindrance around the silicon atom.[6] The bulky isopropyl groups significantly impede the approach of the hydroxide ion, making the base-catalyzed hydrolysis of triisopropylmethoxysilane considerably slower than that of less hindered alkoxysilanes.

The Consequence of Hydrolysis: Formation and Stability of Triisopropylsilanol

The immediate product of hydrolysis is triisopropylsilanol ((i-Pr)₃SiOH). Unlike many other silanols derived from trialkoxysilanes, triisopropylsilanol is remarkably stable towards self-condensation.[7] This stability is again attributed to the steric shielding provided by the three isopropyl groups, which hinders the close approach of two silanol molecules required for the formation of a disiloxane (Si-O-Si) bond. This high stability makes triisopropylsilanol a valuable, isolable intermediate in organic synthesis.

Experimental Protocols for Monitoring the Hydrolysis of Triisopropylmethoxysilane

A robust understanding of the hydrolysis kinetics necessitates reliable experimental methods for monitoring the reaction progress. The choice of technique depends on the specific information required, such as the rate of disappearance of the starting material, the rate of formation of the product, or the identification of intermediates.

In-Situ Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time, in-situ monitoring of the hydrolysis reaction.[6] By tracking the changes in specific infrared absorption bands, one can follow the conversion of the starting material to the product.

Key Vibrational Bands to Monitor:

-

Disappearance of Si-O-CH₃ stretching: This band, typically found in the region of 1070-1100 cm⁻¹, will decrease in intensity as the hydrolysis proceeds.

-

Appearance of Si-OH stretching: A broad band in the region of 3200-3600 cm⁻¹ will appear and increase in intensity, indicating the formation of the silanol group. A sharper band around 3690 cm⁻¹ can sometimes be observed for non-hydrogen-bonded (isolated) Si-OH groups.

-

Appearance of C-OH stretching (Methanol): The formation of methanol as a byproduct can be monitored by the appearance of its characteristic O-H stretching band around 3340 cm⁻¹ (broad) and C-O stretching band around 1030 cm⁻¹.

Experimental Workflow:

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is an exceptionally powerful technique for quantitatively tracking the species involved in the hydrolysis and condensation of alkoxysilanes.[8] Each silicon-containing species (the starting alkoxysilane, the resulting silanol, and any condensation products) will have a distinct chemical shift, allowing for their unambiguous identification and quantification.

Expected ²⁹Si NMR Chemical Shifts:

| Compound | Expected ²⁹Si Chemical Shift (ppm vs. TMS) |

| Triisopropylmethoxysilane | ~ -5 to -15 |

| Triisopropylsilanol | ~ +5 to +15 |

| Disiloxane ((i-Pr)₃SiOSi(i-Pr)₃) | ~ -10 to 0 |

Note: These are approximate ranges and can be influenced by solvent and concentration.

Experimental Protocol:

-

Sample Preparation: Prepare the reaction mixture (triisopropylmethoxysilane, D₂O for locking, solvent, and catalyst) directly in an NMR tube at a known concentration.

-

Data Acquisition: Acquire a series of ¹H-decoupled ²⁹Si NMR spectra at regular time intervals. The use of an appropriate relaxation agent (e.g., chromium(III) acetylacetonate) and a sufficient relaxation delay is crucial for obtaining quantitative data.

-

Data Analysis: Integrate the signals corresponding to the starting material and the product(s) in each spectrum. Plot the concentration of each species as a function of time to determine the reaction kinetics.

Separation and Quantification by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are well-suited for separating and quantifying the components of the reaction mixture.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to monitor the disappearance of the volatile triisopropylmethoxysilane and the appearance of methanol.[9][10] Derivatization of the non-volatile triisopropylsilanol may be necessary for its analysis by GC.

-

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing the less volatile triisopropylsilanol product and any potential oligomeric condensation products.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and a UV or refractive index detector can be employed.

General Experimental Protocol (HPLC):

-

Reaction Sampling: At specific time points, withdraw an aliquot of the reaction mixture.

-

Quenching: Quench the reaction by, for example, rapid cooling or neutralization of the catalyst.

-

Sample Preparation: Dilute the quenched aliquot with a suitable solvent and filter it before injection into the HPLC system.

-

Analysis: Separate the components using an appropriate HPLC method and quantify them using a calibration curve generated from standards of known concentrations.

Quantitative Insights: The Impact of Steric Hindrance on Reaction Rates

| Silane | Relative Hydrolysis Rate (Qualitative) | Factors Influencing Rate |

| Methyltrimethoxysilane | Very Fast | Minimal steric hindrance. |

| n-Propyltrimethoxysilane | Fast | Moderate steric hindrance from the n-propyl group.[1] |

| Isobutyltrimethoxysilane | Slower | Increased steric hindrance from the isobutyl group.[1] |

| Triisopropylmethoxysilane | Very Slow | Extreme steric hindrance from three isopropyl groups. |

| Tri-tert-butylethoxysilane | Extremely Slow | Even greater steric hindrance than triisopropylmethoxysilane, often requires forcing conditions for hydrolysis. |

The general trend is clear: as the steric bulk around the silicon atom increases, the rate of hydrolysis decreases dramatically. This is a direct consequence of the increased energy barrier for the nucleophile to approach the silicon center.

Applications in Drug Development and Beyond

The controlled hydrolysis of triisopropylmethoxysilane and the subsequent stability of the resulting silanol are key to its applications in fields requiring high precision and stability:

-

Protecting Group Chemistry: The triisopropylsilyl (TIPS) group is a widely used protecting group for alcohols in multi-step organic synthesis, particularly in the synthesis of complex drug molecules. Its stability to a wide range of reaction conditions and its selective removal under specific acidic or fluoride-containing conditions make it an invaluable tool.

-

Surface Modification: The controlled hydrolysis allows for the precise functionalization of surfaces, such as silica-based nanoparticles for drug delivery or biomedical implants. The bulky nature of the TIPS group can be used to create well-defined, less-condensed monolayers on surfaces.

-

Precursor for Hybrid Materials: Triisopropylsilanol can serve as a well-defined building block for the synthesis of organic-inorganic hybrid materials with tailored properties.

Conclusion: A Tale of Steric Control

The hydrolysis of triisopropylmethoxysilane is a compelling example of how steric factors can dominate and control a chemical reaction. The three bulky isopropyl groups act as gatekeepers, significantly slowing down the rate of hydrolysis and stabilizing the resulting silanol against self-condensation. This unique behavior, while presenting challenges in terms of reaction times, offers opportunities for exquisite control over surface functionalization and the synthesis of complex molecules. A thorough understanding of the acid- and base-catalyzed mechanisms, coupled with the appropriate analytical techniques for monitoring the reaction, empowers researchers to effectively utilize this sterically hindered silane in their pursuit of novel therapeutics and advanced materials.

References

- Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Colas, A. & Bule, A. (2011). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Boletín de la Sociedad Española de Cerámica y Vidrio, 50(4), 187-194.

- Grubb, W. T. (1954). A study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of the American Chemical Society, 76(13), 3408-3414.

- Vanttinen, A. & Knuutinen, J. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125, 2031-2034.

- Poh, B. L. & Chew, L. H. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 589-590, 131-141.

- Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents, Volume 2. CRC Press.

- BenchChem. (2025). An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate.

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-359.

- Google Patents. (2013). CN103204869A - Synthetic method for high purity triisopropyl silane.

- Wikipedia. (n.d.).

- Singh, R., Wagh, P., Warkad, S., & Dhoble, S. J. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.

- Vanttinen, A. & Knuutinen, J. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125, 2031-2034.

- Apperley, D. C., Harris, R. K., & Tucker, P. A. (2020). Origin of the 29Si NMR Chemical Shift in R3Si–X and Relationship to the formation of Silylium (R3Si+) Ions. Organometallics, 39(15), 2824-2834.

- Zych, A., & Jones, M. (2011).

- Al-khateeb, L. A. (2019).

- Polymers. (2019).

- Gounder, R. (2014). Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. OSTI.GOV.

- Wikipedia. (n.d.). Triisopropylsilane.

- Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

- Agilent Technologies. (2011).

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-359.

- Daken Chem. (n.d.). Guide to Triisopropylsilane.

- Poh, B. L. & Chew, L. H. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 589-590, 131-141.

- Brochier-Salon, M. C., et al. (2008). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. Silicon Chemistry, 3(5-6), 335-350.

- Byrne, B., et al. (2016). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analyst, 141(19), 5498-5511.

- Sigma-Aldrich. (n.d.). Triisopropylsilanol 98%.

- University of Ottawa. (n.d.). (29Si) Silicon NMR.

- U.S. Environmental Protection Agency. (1987).

- Shimojima, A., et al. (2000). Inorganic-Organic Layered Materials Derived via the Hydrolysis and Polycondensation of Trialkoxy(alkyl)silanes. Waseda University.

- Brochier-Salon, M. C., et al. (2005). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Sol-Gel Science and Technology, 36(2), 155-165.

- ResearchGate. (n.d.). Figure 2. (a) Fourier Transform Infrared Spectroscopy (FTIR) analysis....

- YouTube. (2023, September 7). Simplified FTIR Spectra Normalization: Exploring Nano Silica, Epoxy, and Epoxy Nano Silica.

- Sigma-Aldrich. (n.d.). Triisopropylsilane for synthesis.

- Ginter, D. C., et al. (1990). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 112(18), 6723-6731.

- Sigma-Aldrich. (n.d.). Triisopropylsilanol 98%.

- ChemicalBook. (2024, August 29).

- Hyster Lab - Princeton University. (n.d.).

Sources

- 1. gelest.com [gelest.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

A Comprehensive Technical Guide to the Solubility of Triisopropylmethoxysilane in Common Organic Solvents

Introduction: Navigating the Solvent Landscape for Triisopropylmethoxysilane

Triisopropylmethoxysilane ((i-Pr)3SiOMe), a sterically hindered silyl ether, is a compound of significant interest in organic synthesis, particularly as a protecting group and in materials science. Its utility is intrinsically linked to its behavior in various solvent systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the solubility characteristics of triisopropylmethoxysilane in a range of common organic solvents. By delving into the principles of solubility and leveraging predictive models such as Hansen Solubility Parameters (HSP), this document serves as a practical resource for solvent selection, reaction optimization, and purification strategies involving this versatile reagent.

The choice of solvent is a critical parameter that can dictate the success of a chemical transformation. It influences reaction rates, equilibria, and the ease of product isolation. For a compound like triisopropylmethoxysilane, characterized by bulky nonpolar isopropyl groups and a more polar methoxy moiety, predicting its interaction with different solvents is not always straightforward. This guide will systematically explore its solubility profile, moving from fundamental principles to practical application.

Physicochemical Properties of Triisopropylmethoxysilane and Related Analogues

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. Triisopropylmethoxysilane is a colorless liquid with a slight odor. Key physical properties are summarized in the table below, alongside those of the closely related triisopropylsilane for comparative analysis.

| Property | Triisopropylmethoxysilane | Triisopropylsilane |

| CAS Number | 33974-42-4 | 6485-79-6 |

| Molecular Formula | C10H24OSi | C9H22Si |

| Molecular Weight | 188.39 g/mol [1] | 158.36 g/mol |

| Boiling Point | 108-110 °C[1] | 84-86 °C / 35 mmHg |

| Density | 0.795 g/mL[1] | 0.773 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.434 |

The structure of triisopropylmethoxysilane is dominated by the three bulky isopropyl groups attached to the silicon atom, which impart a significant nonpolar character. The methoxy group (-OCH3) introduces a degree of polarity and the potential for weak hydrogen bond acceptance. In contrast, triisopropylsilane possesses a silicon-hydrogen bond in place of the methoxy group, rendering it highly nonpolar.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a simple yet powerful qualitative guide to solubility. This principle is more formally quantified through solubility parameters, with the Hansen Solubility Parameters (HSP) being a particularly effective three-dimensional model.[2][3]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which define a point in "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.[2] The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

Visualizing Solubility Principles with Graphviz

Caption: Conceptual diagram of triisopropylmethoxysilane solubility based on "like dissolves like".

Solubility Profile of Triisopropylmethoxysilane in Common Organic Solvents

Nonpolar Solvents

Given the predominantly nonpolar nature of the triisopropylsilyl group, triisopropylmethoxysilane is expected to be highly soluble, and likely fully miscible, in nonpolar solvents. This is supported by the known solubility of the highly analogous triisopropylsilane in nonpolar solvents like benzene and its general solubility in such media.[4]

-

Hexane & Heptane: Excellent solubility/miscibility is predicted due to the similarity in their dispersion-dominant character.

-

Toluene & Benzene: High solubility/miscibility is expected. The aromatic nature of these solvents can engage in weak π-stacking interactions, but the primary driving force for dissolution will be the compatible dispersion forces. Triisopropylsilane is explicitly stated to be soluble in benzene.

Polar Aprotic Solvents

This class of solvents possesses a significant dipole moment but lacks acidic protons for hydrogen bonding. The presence of the polar methoxy group in triisopropylmethoxysilane suggests favorable interactions with these solvents.

-

Tetrahydrofuran (THF) & Diethyl Ether: High solubility/miscibility is anticipated. The ether oxygen in these solvents can act as a hydrogen bond acceptor, interacting favorably with any slight polarity of the solute.

-

Dichloromethane (DCM) & Chloroform: High solubility is expected. Triisopropylsilane is known to be soluble in chloroform. The polar C-Cl bonds in these solvents will interact favorably with the methoxy group of triisopropylmethoxysilane.

-

Acetone & Ethyl Acetate: Good to high solubility is predicted. The carbonyl group in these solvents provides a site for dipole-dipole interactions with the methoxy group.

-

Acetonitrile: Moderate to good solubility is expected. While polar, acetonitrile is also a relatively poor solvent for highly nonpolar compounds. The large nonpolar bulk of the triisopropylsilyl group may limit complete miscibility.

Polar Protic Solvents

These solvents can act as both hydrogen bond donors and acceptors. The interaction of triisopropylmethoxysilane with these solvents is more complex.

-

Ethanol & Methanol: Moderate solubility is predicted. While the methoxy group can accept hydrogen bonds from the solvent's hydroxyl group, the large, nonpolar triisopropylsilyl group will have unfavorable interactions with the highly polar and hydrogen-bonding network of the alcohol.

-

Water: Triisopropylmethoxysilane is expected to be immiscible with water, similar to triisopropylsilane. The large hydrophobic character of the molecule will dominate, leading to phase separation.

Hansen Solubility Parameter (HSP) Comparison

To provide a more quantitative prediction, the table below presents the HSP values for a selection of common organic solvents. While the exact HSP values for triisopropylmethoxysilane are not published, we can infer its likely characteristics. Due to its large alkyl component, it will have a relatively high δd value. The methoxy group will contribute a moderate δp and a small δh (as a hydrogen bond acceptor).

| Solvent | δd (MPa1/2) | δp (MPa1/2) | δh (MPa1/2) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from publicly available HSP tables.

Based on these values, solvents with high δd and low to moderate δp and δh are predicted to be the best solvents for triisopropylmethoxysilane. This aligns with the qualitative predictions of high solubility in nonpolar and some polar aprotic solvents, and lower solubility in highly polar protic solvents like water and methanol.

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel applications or when precise solubility data is required, experimental determination is necessary. The following protocol provides a standardized method for assessing the miscibility of a liquid solute, such as triisopropylmethoxysilane, in a solvent at a given temperature.

Objective:

To visually determine the miscibility of triisopropylmethoxysilane in a selected organic solvent at various concentrations.

Materials:

-

Triisopropylmethoxysilane

-

Selected organic solvents (e.g., hexane, THF, ethanol)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform all operations in a well-ventilated fume hood.

-

Initial Miscibility Screening (1:1 Volume Ratio): a. To a clean vial, add 1.0 mL of the selected organic solvent. b. Add 1.0 mL of triisopropylmethoxysilane to the same vial. c. Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Observation: Visually inspect the vial against a well-lit background.

- Miscible: A single, clear, homogeneous phase is observed.

- Immiscible: Two distinct liquid layers are present.

- Partially Miscible: The solution appears cloudy or turbid, or a second phase separates upon standing.

-

Determining Miscibility Limits (for partially miscible or immiscible systems): a. Prepare a series of vials with varying volume ratios of triisopropylmethoxysilane and the solvent (e.g., 1:9, 2:8, 3:7, etc., and vice versa). b. Repeat steps 2c and 2d for each vial. c. Observe the concentration at which phase separation occurs to determine the approximate solubility limits.

-

Documentation: Record the solvent, the volume ratios tested, the temperature, and the visual observations for each mixture.

Visualizing the Experimental Workflow

Caption: Workflow for the visual determination of liquid-liquid miscibility.

Conclusion and Practical Recommendations

Triisopropylmethoxysilane exhibits a solubility profile dominated by its large, nonpolar triisopropylsilyl group, with some influence from its polar methoxy group. This leads to the following practical recommendations for its use in a laboratory setting:

-

For Homogeneous Reactions: Nonpolar solvents such as hexane, toluene, and ethers like THF and diethyl ether are excellent choices for ensuring complete miscibility. Polar aprotic solvents like dichloromethane and ethyl acetate are also highly effective.

-

For Extractions and Washes: Due to its immiscibility with water, aqueous washes can be effectively used to remove water-soluble impurities from solutions of triisopropylmethoxysilane in a nonpolar organic solvent.

-

For Purification by Crystallization (of derivatives): A mixed solvent system, such as hexane/ethyl acetate, can be employed to modulate solubility and induce crystallization of solid derivatives of triisopropylmethoxysilane.

-

Avoidance of Protic Solvents: For applications requiring high concentrations of triisopropylmethoxysilane, highly polar protic solvents like methanol and, especially, water should be avoided to prevent phase separation.

This guide provides a robust framework for understanding and predicting the solubility of triisopropylmethoxysilane. For novel or sensitive applications, the experimental protocol outlined herein should be employed to confirm solvent compatibility under the specific conditions of the experiment.

References

-

Gelest, Inc. TRIISOPROPYLSILANE, 98% Safety Data Sheet. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Cheméo. Chemical Properties of Triisopropylsilane (CAS 6485-79-6). [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

-

ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

IUPAC-NIST Solubility Data Series. LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION. [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical.... [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

StudyOrgo.com. Silyl Ether Protecting Groups Practice Problems. [Link]

-

ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Rochester. Common Organic Solvents: Table of Properties. [Link]

Sources

A Technical Guide to the Spectral Analysis of Triisopropylmethoxysilane

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of Triisopropylmethoxysilane (C₁₀H₂₄OSi). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through detailed spectral interpretation. We will explore the causality behind experimental choices and provide a framework for the empirical analysis of this organosilane.

Introduction

Triisopropylmethoxysilane is an organosilicon compound featuring a central silicon atom bonded to three isopropyl groups and one methoxy group. Its utility in organic synthesis and materials science necessitates a robust and unambiguous method for structural verification. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within a molecule. This guide will dissect the expected spectral features of Triisopropylmethoxysilane, providing a comprehensive reference for its characterization.

Molecular Structure and Spectroscopic Correlation

The structure of Triisopropylmethoxysilane dictates the number and types of signals observed in its NMR and IR spectra. The molecule possesses distinct proton and carbon environments, which will give rise to characteristic chemical shifts and coupling patterns in ¹H and ¹³C NMR. Similarly, the vibrational modes of its chemical bonds will result in a unique fingerprint in the IR spectrum.

Caption: Molecular structure of Triisopropylmethoxysilane.

¹H NMR Spectral Analysis

The proton NMR spectrum of Triisopropylmethoxysilane is predicted to show three distinct signals corresponding to the methoxy protons, the isopropyl methine protons, and the isopropyl methyl protons.

Table 1: Predicted ¹H NMR Data for Triisopropylmethoxysilane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet | 3H | -OCH₃ |

| ~1.2-1.4 | Septet | 3H | -CH(CH₃)₂ |

| ~1.1 | Doublet | 18H | -CH(CH₃)₂ |

The methoxy protons (-OCH₃) are chemically equivalent and do not couple with other protons, thus they are expected to appear as a sharp singlet. The isopropyl methine protons (-CH(CH₃)₂) are each coupled to six equivalent methyl protons, resulting in a septet. The eighteen isopropyl methyl protons (-CH(CH₃)₂) are equivalent and are coupled to the single methine proton, giving rise to a doublet. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the methoxy protons being the most deshielded due to the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of Triisopropylmethoxysilane is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Triisopropylmethoxysilane

| Chemical Shift (δ, ppm) | Assignment |

| ~50 | -OCH₃ |

| ~18 | -CH(C H₃)₂ |

| ~12 | -C H(CH₃)₂ |

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms.[1][2][3] The methoxy carbon is the most deshielded due to the direct attachment to the electronegative oxygen atom. The isopropyl methine and methyl carbons appear in the aliphatic region of the spectrum.

Infrared (IR) Spectral Analysis

The IR spectrum of Triisopropylmethoxysilane will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for Triisopropylmethoxysilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (isopropyl and methoxy) |

| 1465 | Medium | C-H bending (asymmetric) |

| 1385 | Medium | C-H bending (symmetric, isopropyl gem-dimethyl) |

| 1190 | Strong | Si-O-C stretching (asymmetric) |

| 1080 | Strong, Broad | Si-O-C stretching (symmetric) |

| 880 | Medium | Si-C stretching |

| 700-600 | Medium | Si-C bending |

The C-H stretching vibrations of the alkyl groups will appear as strong absorptions in the 2960-2850 cm⁻¹ region.[4] A key diagnostic feature for this molecule is the strong and broad Si-O-C stretching vibrations, which are typically observed in the 1190-1080 cm⁻¹ range.[5] The presence of the Si-C bond will be indicated by absorptions in the 880 cm⁻¹ and 700-600 cm⁻¹ regions.

Experimental Protocols

To obtain high-quality NMR and IR spectra of Triisopropylmethoxysilane, the following experimental protocols are recommended.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Triisopropylmethoxysilane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups present in Triisopropylmethoxysilane.

Methodology:

-

Sample Preparation: As Triisopropylmethoxysilane is a liquid, the spectrum can be acquired directly as a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place a drop of Triisopropylmethoxysilane between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Place the salt plates in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables.[5]

-

Caption: Workflow for IR spectral acquisition and analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive methodology for the structural confirmation of Triisopropylmethoxysilane. The predicted spectral data, based on established principles of chemical shifts, coupling constants, and vibrational frequencies, offer a clear and unambiguous fingerprint for this molecule. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of Triisopropylmethoxysilane, ensuring the integrity of their scientific endeavors.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard 1 H NMR spectrum with peaks assigned for the inset molecules. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2018, April 13). Determining a Structure with IR and NMR. Retrieved from [Link]

-

Q-Chem. (n.d.). IR and NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]

-

PubMed. (2013). Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Triisopropylmethoxysilane

For the attention of: Esteemed Researchers, Scientists, and Professionals in Drug Development.

A Foundational Understanding of Triisopropylmethoxysilane and its Associated Hazards

Triisopropylmethoxysilane is a member of the organosilane family, a class of compounds widely utilized in organic synthesis. While specific data for the methoxy- a derivative is limited, we can infer its general characteristics from the well-documented Triisopropylsilane. These compounds are typically colorless to light yellow liquids with a characteristic odor[1]. A key feature of alkoxysilanes is their reactivity towards moisture. This reactivity is central to both their utility in chemical reactions and the potential hazards associated with their handling.

This guide is structured to provide a comprehensive framework for the safe utilization of Triisopropylmethoxysilane, focusing on the principles of inherent safety and proactive risk mitigation. We will delve into the critical aspects of this compound, from its fundamental chemical properties to the meticulous details of its handling, storage, and emergency management.

The Chemical Profile and Reactivity of Triisopropylmethoxysilane

Understanding the chemical disposition of Triisopropylmethoxysilane is paramount to its safe handling. Based on the behavior of analogous alkoxysilanes, we can anticipate the following key properties and reactivities.

Key Chemical Properties:

| Property | Anticipated Value/Characteristic | Rationale and Safety Implication |

| Appearance | Colorless to light yellow liquid | Visual inspection can help identify potential contamination or degradation. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents[1] | This dictates appropriate solvents for reactions and cleaning, as well as spill response procedures. |

| Stability | Generally stable under anhydrous conditions[2] | The key to safe storage and handling is the strict exclusion of moisture. |

| Reactivity with Moisture | Hydrolyzes in the presence of water or moisture[1] | This reaction can release methanol and form silanols, which can further condense. The reaction may be exothermic and could generate pressure in a sealed container. |

Reactivity and Incompatibilities:

Triisopropylmethoxysilane is expected to be incompatible with a range of common laboratory reagents. Understanding these incompatibilities is crucial to prevent hazardous reactions.

-

Water and Moisture: As previously stated, moisture will lead to hydrolysis. This reaction can be accelerated by acidic or basic conditions.

-

Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions, potentially causing fire or explosion[1].

-

Acids and Bases: Both acids and bases can catalyze the hydrolysis of alkoxysilanes.

-

Metal Salts: Certain metal salts may also promote hazardous reactions[2].

The hydrolysis of Triisopropylmethoxysilane is a critical reaction to consider. The general mechanism is depicted below:

Caption: Hydrolysis of Triisopropylmethoxysilane.

A Multi-Layered Approach to Safety: Engineering Controls, Personal Protective Equipment, and Safe Handling Practices

A robust safety protocol for Triisopropylmethoxysilane integrates multiple layers of protection, starting from the laboratory environment itself and extending to the specific actions of the researcher.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the laboratory personnel.

-

Ventilation: All manipulations of Triisopropylmethoxysilane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2]. This is crucial to prevent the inhalation of vapors.

-

Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis from atmospheric moisture[1].

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of where Triisopropylmethoxysilane is handled[2].

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable when working with Triisopropylmethoxysilane.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and vapors which can cause eye irritation[2][3]. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation[2][3]. |

| Skin and Body Protection | A flame-retardant lab coat. Additional protective clothing may be necessary depending on the scale of the experiment. | Protects against accidental spills and splashes[1]. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient[2]. | Prevents the inhalation of potentially harmful vapors. |

Standard Operating Procedure for Handling Triisopropylmethoxysilane

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation:

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of all reagents, reaction conditions, and potential byproducts.

-

Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

-

Gather Materials: Assemble all necessary equipment, including the correct PPE, spill cleanup materials, and quenching agents, before bringing the Triisopropylmethoxysilane into the fume hood.

Handling:

-

Inert Atmosphere Dispensing: If possible, dispense Triisopropylmethoxysilane under an inert atmosphere using syringe techniques or a glovebox.

-

Avoid Inhalation and Contact: Handle the compound with care to avoid splashing and the generation of aerosols. Always keep the container sealed when not in use[1].

-

Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent the buildup of static electricity, which could ignite flammable vapors[4].

-

Use of Spark-Proof Tools: Employ non-sparking tools when handling containers of Triisopropylmethoxysilane[1].

Post-Handling:

-

Decontamination: Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials, including empty containers and disposable PPE, as hazardous waste in accordance with institutional and local regulations[1].

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the lifecycle management of Triisopropylmethoxysilane.

Storage:

-

Location: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials[1][2]. A flammable liquids storage cabinet is recommended.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors[4].

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.

Waste Disposal:

-

Segregation: Collect all Triisopropylmethoxysilane waste in a dedicated, properly labeled, and sealed container.

-

Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Emergency Protocols: Preparedness for the Unexpected

In the event of an emergency, a calm and methodical response is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Alert: Notify laboratory personnel and the institutional safety office.

-

Control Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site once the material has been removed.

Caption: Emergency Spill Response Workflow.

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[1][3].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[1].

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving Triisopropylmethoxysilane. Water spray can be used to cool containers but may not be effective at extinguishing the fire[2][3].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Conclusion: A Culture of Safety

The safe and effective use of Triisopropylmethoxysilane in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a comprehensive framework for handling this compound, but it is the responsibility of every researcher to apply these principles diligently and to remain vigilant in their laboratory practices. By understanding the inherent hazards, employing robust control measures, and being prepared for emergencies, we can ensure that our scientific pursuits are conducted in a manner that protects both the individual and the wider laboratory community.

References

-

TRIISOPROPYLSILANE, 98% - Gelest, Inc. (2015, July 15). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Triisopropylmethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Triisopropylmethoxysilane

Triisopropylmethoxysilane, a sterically hindered alkoxysilane, is a compound of significant interest in modern organic synthesis and materials science. Its robust triisopropylsilyl (TIPS) group offers exceptional stability, making it a valuable protecting group for alcohols and a key component in the synthesis of advanced polymers and functionalized surfaces. This guide, intended for laboratory and process development chemists, provides a comprehensive overview of the primary synthetic routes to this versatile reagent. We will delve into the mechanistic underpinnings of each pathway, offering not just procedural steps but also the strategic rationale behind the experimental choices, ensuring a deep and practical understanding of the synthesis of triisopropylmethoxysilane.

I. The Predominant Synthetic Strategy: A Two-Step Approach via Triisopropylsilyl Chloride

The most common and well-established route to triisopropylmethoxysilane involves a two-step process: first, the synthesis of a reactive triisopropylsilyl halide intermediate, typically triisopropylsilyl chloride (TIPSCl), followed by its subsequent reaction with a methanol source. This approach allows for the synthesis of a stable and purifiable intermediate, which can then be efficiently converted to the desired methoxy derivative.

Part A: Synthesis of the Key Intermediate: Triisopropylsilyl Chloride (TIPSCl)

The synthesis of TIPSCl is a critical first step, and several methods have been developed, with the Grignard reaction being the most prevalent.

This classic organometallic approach is the workhorse for creating the silicon-carbon bonds of the triisopropylsilyl group. The reaction involves the nucleophilic attack of an isopropyl Grignard reagent on a silicon electrophile, such as silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃).

Reaction Mechanism:

The Grignard reagent, isopropylmagnesium chloride (i-PrMgCl) or bromide (i-PrMgBr), is prepared by reacting 2-chloropropane or 2-bromopropane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting organometallic species is a potent nucleophile. This nucleophile then displaces the chloride ions from the silicon center in a stepwise manner. Due to the steric bulk of the isopropyl groups, the reaction can often be controlled to favor the formation of the trisubstituted product, triisopropylsilyl chloride.

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the synthesis of TIPSCl via the Grignard reaction.

Experimental Protocol: Synthesis of Triisopropylsilyl Chloride via Grignard Reaction [1]

-

Materials:

-

Magnesium turnings

-

2-Chloropropane

-

Trichlorosilane (HSiCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Weak polar solvent (e.g., toluene)

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chloropropane in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Trichlorosilane: Cool the prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of trichlorosilane in a weak polar solvent. Slowly add the trichlorosilane solution to the cooled Grignard reagent with vigorous stirring. The addition should be controlled to maintain a low temperature.

-

Workup and Purification: After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature. The resulting magnesium salts are filtered off under an inert atmosphere. The filtrate is then distilled to remove the solvent, and the crude triisopropylsilane is purified by fractional distillation under reduced pressure.[2]

-

Table 1: Typical Reaction Parameters for Grignard Synthesis of Triisopropylsilane

| Parameter | Value | Rationale |

| Reactants | Isopropylmagnesium chloride, Trichlorosilane | Isopropyl Grignard provides the nucleophilic isopropyl groups. Trichlorosilane is a common and reactive silicon electrophile. |

| Solvent | THF, Weak polar solvent | THF is essential for the formation and stability of the Grignard reagent. A weak polar solvent is used to control the reaction polarity.[1] |

| Temperature | 0°C to room temperature | Low temperature during the addition of trichlorosilane helps to control the exothermic reaction and minimize side products. |

| Reaction Time | Several hours to overnight | Ensures complete reaction and maximizes the yield of the desired product. |

| Purification | Filtration and Fractional Distillation | Filtration removes the magnesium halide byproducts. Fractional distillation separates the product from the solvent and other impurities.[2] |

| Typical Yield | >99% purity achievable with simple distillation.[1] | The use of a weak polar solvent helps to reduce the formation of hard-to-separate impurities.[1] |

An alternative method to produce TIPSCl involves the direct chlorination of triisopropylsilane (TIPS-H). This method is advantageous if triisopropylsilane is readily available.

Reaction Mechanism:

This reaction typically proceeds via a free-radical mechanism or can be catalyzed. A common approach involves the reaction of triisopropylsilane with a chlorinating agent. A patent describes a two-step synthesis where triisopropylsilane is first oxidized to triisopropylsilanol, which is then reacted with hydrogen chloride gas to yield triisopropylchlorosilane with high purity.[3]

Experimental Protocol: Synthesis of Triisopropylchlorosilane from Triisopropylsilanol [3]

-

Materials:

-

Triisopropylsilanol

-

Hydrogen chloride gas

-

Anhydrous sodium sulfate

-

Quaternary ammonium salt catalyst (e.g., R₄N⁺X⁻)

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, mix triisopropylsilanol with anhydrous sodium sulfate and a catalytic amount of a quaternary ammonium salt.

-

Under a nitrogen atmosphere, cool the mixture to between -5 and 5 °C.

-

Bubble hydrogen chloride gas through the stirred mixture while maintaining the low temperature.

-

Monitor the reaction progress by gas chromatography. Once the conversion to triisopropylchlorosilane is complete, stop the HCl gas flow and continue stirring for a period.

-

Allow the mixture to settle, and separate the organic phase containing the product. The yield is reported to be higher than 99%.[3]

-

Part B: Synthesis of Triisopropylmethoxysilane from TIPSCl

Once high-purity TIPSCl is obtained, the final step is the introduction of the methoxy group. This is typically achieved through a nucleophilic substitution reaction with a methanol source.

This is a straightforward and common method for the synthesis of alkoxysilanes from chlorosilanes.

Reaction Mechanism:

Triisopropylsilyl chloride is a reactive electrophile. Methanol acts as a nucleophile, attacking the silicon center and displacing the chloride ion. A base, such as a tertiary amine (e.g., triethylamine or pyridine), is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Diagram of the Methoxylation Reaction:

Caption: Synthesis of Triisopropylmethoxysilane from TIPSCl and Methanol.

Experimental Protocol: Synthesis of Triisopropylmethoxysilane from TIPSCl and Methanol

-

Materials:

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous methanol

-

Anhydrous triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve TIPSCl in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of anhydrous methanol and triethylamine in the same solvent.

-

Slowly add the methanol/triethylamine solution to the cooled TIPSCl solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The triethylammonium chloride precipitate is removed by filtration.

-

The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure triisopropylmethoxysilane.

-

An alternative to using methanol and a base is to employ a pre-formed alkoxide, such as sodium methoxide.

Reaction Mechanism:

Sodium methoxide is a stronger nucleophile than methanol, which can lead to a faster and more efficient reaction. The methoxide ion directly attacks the silicon center of TIPSCl, displacing the chloride ion to form triisopropylmethoxysilane and sodium chloride as a byproduct.[4]

Experimental Protocol: Synthesis of Triisopropylmethoxysilane from TIPSCl and Sodium Methoxide

-

Materials:

-

Triisopropylsilyl chloride (TIPSCl)

-

Sodium methoxide

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium methoxide in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of TIPSCl in the same solvent to the cooled suspension with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

The sodium chloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation.

-

Table 2: Comparison of Methoxylation Methods

| Feature | Methanol with Base | Sodium Methoxide |

| Nucleophile | Methanol (weaker) | Methoxide ion (stronger) |

| Byproduct | Triethylammonium chloride (often soluble) | Sodium chloride (insoluble) |

| Reaction Rate | Generally slower | Typically faster |

| Handling | Methanol and triethylamine are liquids | Sodium methoxide is a solid and highly moisture-sensitive |

| Workup | May require aqueous washes to remove the amine salt | Simple filtration of the inorganic salt |

II. Alternative Synthetic Approaches

While the two-step process is the most common, other routes to triisopropylmethoxysilane are conceivable, though less frequently documented in standard literature.

Direct Synthesis from Silicon and Alcohols

The direct synthesis of alkoxysilanes from elemental silicon and an alcohol is an attractive, more environmentally friendly alternative to chlorine-based processes.[5] This method, often referred to as the Rochow-Müller process for alkoxysilanes, typically requires a catalyst, such as copper.[6]

Reaction Principle:

In this process, a slurry of finely divided silicon metal and a copper catalyst in a high-boiling solvent is reacted with an alcohol at elevated temperatures.[7] For the synthesis of triisopropylmethoxysilane, a mixture of isopropanol and methanol could theoretically be used, although controlling the selectivity to obtain the desired mixed alkoxysilane would be challenging. The reaction of silicon with methanol to produce trimethoxysilane is a known process.[8]

Challenges and Considerations:

-

Selectivity: Achieving the desired tris(isopropyl)monomethoxy substitution pattern directly would be difficult to control. A mixture of various isopropyl- and methoxy-substituted silanes would likely be formed.

-

Reaction Conditions: The direct process often requires high temperatures and pressures, which may not be suitable for all laboratory settings.

-

Catalyst Activity: The activity and longevity of the catalyst are critical for an efficient process.

Due to these challenges, the direct synthesis of triisopropylmethoxysilane is not currently a preferred laboratory method.

III. Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed.

Purification

Fractional Distillation: Fractional distillation under reduced pressure is the primary method for purifying triisopropylmethoxysilane. This technique is effective in separating the product from unreacted starting materials, solvents, and any side products with different boiling points.[2]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The proton NMR spectrum should show characteristic signals for the isopropyl and methoxy protons with the correct integration ratios.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and identifying any minor impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for triisopropylmethoxysilane.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the Si-O-C bond.

IV. Safety Considerations

-

Chlorosilanes: Silicon tetrachloride and trichlorosilane are corrosive and react violently with water, releasing HCl gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a dry, inert atmosphere.

-

Sodium Methoxide: Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive. It should be handled with care to avoid contact with skin and eyes.

-

Solvents: The ethereal solvents used in Grignard reactions are highly flammable.

Conclusion

The synthesis of triisopropylmethoxysilane is most reliably achieved through a two-step process involving the initial formation of triisopropylsilyl chloride, followed by its reaction with a methanol source. The Grignard reaction provides a robust and scalable method for the synthesis of the TIPSCl intermediate. The subsequent methoxylation can be effectively carried out using either methanol with a base or sodium methoxide, with each method offering its own advantages in terms of reaction rate and workup procedure. While direct synthesis methods are of academic and industrial interest for their potential environmental benefits, they currently lack the selectivity required for the efficient laboratory-scale preparation of this specific mixed alkoxysilane. Careful attention to anhydrous reaction conditions and appropriate purification techniques are paramount to obtaining high-purity triisopropylmethoxysilane for its diverse applications in modern chemistry.

References

- EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle - Google Patents.

- CN103204869A - Synthetic method for high purity triisopropyl silane - Google Patents.

- CN103232485A - High-strength triisopropyl chlorosilane synthesis method - Google Patents.

-

The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents - ResearchGate. Available at: [Link]

- US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents.

-

(440f) Distillation Process for the Purification of Trichlorosilane | AIChE - Proceedings. Available at: [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. Available at: [Link]

-

Direct synthesis of alkoxysilanes: current state, challenges and prospects. Available at: [Link]

-

Arylsiloxane synthesis - Organic Chemistry Portal. Available at: [Link]

- US3846463A - Process for producing alkoxysilane - Google Patents.

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available at: [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. Available at: [Link]

-

Direct synthesis of tetraalkoxysilanes from silica and alcohols - RSC Publishing. Available at: [Link]

-

Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed. Available at: [Link]

-

Supplementary Information for - The Royal Society of Chemistry. Available at: [Link]

-

Provide the structure of the tetrahedral intermediate in the reaction of sodium methoxide with propanoyl chloride. | Homework.Study.com. Available at: [Link]

-

Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]

- 8. EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle - Google Patents [patents.google.com]

Navigating the Chemical Landscape: A Technical Guide to the Stability of Triisopropylmethoxysilane under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylmethoxysilane ((i-Pr)₃SiOMe), a sterically hindered alkoxysilane, is a compound of significant interest in organic synthesis and materials science, particularly where controlled hydrolysis and high stability are paramount. This technical guide provides an in-depth analysis of the chemical stability of triisopropylmethoxysilane under both acidic and basic aqueous conditions. We will explore the underlying reaction mechanisms, the key factors governing its reactivity, and provide field-proven methodologies for its stability assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile organosilicon reagent.

Introduction: The Significance of Steric Hindrance in Alkoxysilane Chemistry

Alkoxysilanes are a cornerstone of modern chemistry, serving as coupling agents, surface modifiers, and precursors in sol-gel processes. Their utility is intrinsically linked to the reactivity of the silicon-alkoxy bond, which is susceptible to hydrolysis.[1] In many applications, particularly in the synthesis of complex molecules and advanced materials, a high degree of stability is not just desirable but essential.

Triisopropylmethoxysilane distinguishes itself through the pronounced steric bulk imparted by the three isopropyl groups attached to the silicon atom. This structural feature creates a formidable shield around the electrophilic silicon center, significantly influencing its reactivity towards nucleophiles, including water. Understanding the interplay of these steric factors with electronic effects under varying pH conditions is crucial for predicting and controlling the behavior of this reagent.

The Duality of Hydrolysis: Acidic vs. Basic Conditions

The hydrolysis of triisopropylmethoxysilane, the cleavage of the Si-OMe bond to form triisopropylsilanol ((i-Pr)₃SiOH) and methanol, proceeds through distinct mechanisms depending on the pH of the aqueous environment.[1] The rate of this hydrolysis is at its minimum near neutral pH and increases significantly under both acidic and basic conditions.[2]

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom in the methoxy group.[3] This protonation transforms the methoxy group into a much better leaving group (methanol). Subsequently, a water molecule, acting as a nucleophile, attacks the silicon atom. This process typically follows an Sₙ2-type mechanism.[3]

The significant steric hindrance from the three isopropyl groups in triisopropylmethoxysilane makes the backside attack by a water molecule challenging, thereby slowing down the rate of hydrolysis compared to less hindered alkoxysilanes like tetramethoxysilane (TMOS).[4][5]

Caption: Acid-Catalyzed Hydrolysis of Triisopropylmethoxysilane.

Base-Catalyzed Hydrolysis: A Direct Nucleophilic Assault

In a basic medium, the hydrolysis mechanism shifts significantly. A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient silicon atom.[3] This leads to the formation of a pentacoordinate intermediate. The departure of the methoxy group as a methoxide anion (MeO⁻), which is subsequently protonated by water, yields the corresponding silanol.[3]

Again, the steric bulk of the isopropyl groups plays a crucial role in hindering the approach of the hydroxide ion, making triisopropylmethoxysilane more stable under basic conditions than its less sterically encumbered counterparts.[4]

Caption: Base-Catalyzed Hydrolysis of Triisopropylmethoxysilane.

Quantitative Insights: Factors Governing Stability

While specific kinetic data for the hydrolysis of triisopropylmethoxysilane is not extensively published, a comparative analysis based on well-understood principles of organosilicon chemistry allows for a robust estimation of its stability.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases | The bulky isopropyl groups physically obstruct the approach of nucleophiles (H₂O or OH⁻) to the silicon center, significantly slowing down the reaction.[4] |

| pH | Increases at acidic and basic pH | The hydrolysis rate is at a minimum around neutral pH and is catalyzed by both acids and bases.[2] |

| Alkoxy Group | Methoxy > Ethoxy > Propoxy | Smaller alkoxy groups are better leaving groups and offer less steric hindrance, leading to faster hydrolysis.[6] |

| Temperature | Increases | As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to a higher rate of hydrolysis.[3] |

| Solvent | Dependent on polarity and water content | The presence of co-solvents can affect the solubility of the silane and the concentration of water at the reaction site. |

Comparative Hydrolysis Rates of Trialkoxysilanes: